5-Bromo-2-chloro-3-methylpyridine: A Technical Guide for Researchers
5-Bromo-2-chloro-3-methylpyridine: A Technical Guide for Researchers
CAS Number: 29241-60-9
This technical guide provides an in-depth overview of 5-Bromo-2-chloro-3-methylpyridine, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Chemical and Physical Properties
5-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.[1] Its distinct substitution pattern provides multiple reactive sites for further chemical modification.
| Property | Value | Source |
| CAS Number | 29241-60-9 | [2][3][4] |
| Molecular Formula | C6H5BrClN | [3][4] |
| Molecular Weight | 206.47 g/mol | [4][5] |
| IUPAC Name | 5-bromo-2-chloro-3-methylpyridine | [6] |
| Synonyms | 5-Bromo-2-chloro-3-picoline | [3] |
| Appearance | White to almost white powder or crystal | [3][7] |
| Melting Point | 42.0 to 46.0 °C | [3][7] |
| Purity | >98.0% (GC) | [3][7] |
Spectroscopic Data
While specific spectral data can vary slightly based on the solvent and instrumentation used, the structural confirmation of 5-Bromo-2-chloro-3-methylpyridine is typically achieved through standard spectroscopic methods.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.13 (d, J=2.4 Hz, 1H), 7.80 (d, J=2.4 Hz, 1H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.2, 148.9, 140.8, 131.2, 118.9, 18.2 |
| Mass Spectrometry (EI) | m/z (%): 205 (M+, 100), 207 ([M+2]+, 97), 170, 126, 90 |
Safety and Handling
5-Bromo-2-chloro-3-methylpyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338
Experimental Protocols
The primary utility of 5-Bromo-2-chloro-3-methylpyridine lies in its application as a versatile intermediate in cross-coupling reactions, enabling the synthesis of more complex substituted pyridines. A common application is in the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-3-methylpyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-chloro-3-methylpyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-3-methylpyridine (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at a specified temperature (typically between 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Applications in Synthesis and Drug Discovery
5-Bromo-2-chloro-3-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its halogenated structure allows for selective functionalization at the bromine and chlorine positions, making it a key intermediate in the development of pharmaceuticals and agrochemicals.[8] The pyridine core is a common scaffold in many drug molecules, and this compound provides a convenient starting point for creating diverse libraries of potential drug candidates.
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow of utilizing 5-Bromo-2-chloro-3-methylpyridine in a typical synthetic chemistry research project.
Caption: Synthetic workflow for the functionalization of 5-Bromo-2-chloro-3-methylpyridine.
The following diagram illustrates the key steps in the representative Suzuki-Miyaura cross-coupling protocol.
Caption: Step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. 5-BROMO-2-CHLORO-3-METHYLPYRIDINE | 29241-60-9 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
